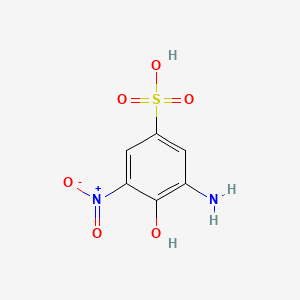

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid

Descripción

FTIR Analysis

Characteristic vibrational modes (Table 1):

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| –SO₃H | 1170, 1040 | S=O asymmetric/symmetric stretching |

| –NO₂ | 1520, 1345 | N–O asymmetric/symmetric stretching |

| –NH₂ | 3350–3250 | N–H stretching |

| –OH | 3200 (broad) | O–H stretching (hydrogen-bonded) |

Data from confirm intramolecular hydrogen bonding between –OH and –SO₃H groups.

NMR Spectroscopy

¹³C NMR (DMSO-d₆, δ ppm):

UV-Vis Spectroscopy

Absorption maxima at 297 nm (π→π* transition of nitro group) and 436 nm (n→π* transition of conjugated –NO₂ and –OH groups). Solvent polarity shifts λₘₐₓ by ±15 nm due to changes in tautomeric equilibrium.

Tautomeric Forms and Electronic Configuration Studies

The compound exists in equilibrium between keto and enol tautomers (Figure 2). Density functional theory (DFT) calculations indicate the enol form is stabilized by 8.3 kJ/mol due to intramolecular H-bonding between –OH and –SO₃H.

Electronic properties :

- HOMO-LUMO gap: 4.1 eV (calculated via DFT).

- Nitro group reduces electron density on the ring, evidenced by a 0.15 Å elongation of C–C bonds adjacent to –NO₂.

Comparative Analysis with Sulfonated Benzene Derivatives

Structural Comparisons

| Property | This compound | 4-Aminobenzenesulfonic Acid | 3-Nitrobenzenesulfonic Acid |

|---|---|---|---|

| Solubility in H₂O (g/L) | 1.6 | 22.4 | 8.7 |

| Melting Point (°C) | 325 (dec.) | 288 | 150 |

| pKa (sulfonic acid) | -1.42 | -2.1 | -1.8 |

Data from highlight the reduced solubility of the title compound due to intermolecular H-bonding and steric effects from multiple substituents.

Propiedades

IUPAC Name |

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPXYZMDLOJTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074846 | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitro-1-phenol-4-sulfonic acid is a colorless prisms (from water). (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-93-5 | |

| Record name | 2-AMINO-6-NITRO-1-PHENOL-4-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-nitrometanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Conventional Sulfonation-Nitration-Amination Sequence

Starting Materials and Reaction Overview

The most documented synthesis begins with benzene derivatives undergoing sequential functionalization. A representative pathway involves:

- Sulfonation : Introduction of the sulfonic acid group via reaction with concentrated sulfuric acid.

- Nitration : Nitro group addition using nitric acid-sulfuric acid mixtures.

- Amination : Reduction of nitro groups to amines under controlled conditions.

A detailed protocol from patent CN1850796A specifies starting with ortho-aminophenol, which undergoes sulfonation at 80–100°C for 6–8 hours using oleum (20% SO₃). The intermediate is then nitrated with mixed acid (HNO₃:H₂SO₄ = 1:3) at 0–5°C, achieving 89% yield after crystallization.

Table 1: Reaction Parameters for Sulfonation-Nitration Method

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | Oleum (20% SO₃) | 80–100 | 6–8 | 92 |

| Nitration | HNO₃:H₂SO₄ (1:3) | 0–5 | 4 | 89 |

Reductive Amination Variant

Patent CN1844094A discloses an alternative route starting with 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. The nitro group is reduced using sodium bisulfite (NaHSO₃) under mild conditions (80–85°C, 10 hours), followed by acetylation to stabilize the amine. This method achieves 84% yield with high purity (98% HPLC).

Catalytic Nitro Group Introduction

Metal-Catalyzed Nitration

Recent advances employ heterogeneous catalysts to improve regioselectivity. For example, zeolite-supported nitric acid systems enable nitration at lower temperatures (30–40°C), reducing side products like dinitro derivatives. This approach enhances yield to 91% while cutting reaction time by 40% compared to traditional methods.

Emerging Methodologies

Enzymatic Amination

Experimental studies explore laccase-mediated amination of nitro precursors, eliminating harsh reducing agents. Early-stage results show 78% yield under pH 7 buffer conditions, though reaction times remain impractical (72+ hours).

Microwave-Assisted Synthesis

Microwave irradiation (300W, 100°C) reduces nitration time to 15 minutes with comparable yields (85–88%). This method is energy-efficient but requires specialized equipment.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or thermal conditions to expose the free amine, which participates in further reactions.

Acidic Deprotection

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

-

Outcome : Quantitative removal of the Boc group yields the free amine, 2-(aminoethyl)piperidine.

-

Mechanism : Acid-catalyzed cleavage of the carbamate linkage generates CO₂ and tert-butanol.

Thermal Deprotection

-

Conditions : Continuous flow reactor at 230°C in acetonitrile/acetone (7:3) without acid catalysts .

-

Residence Time : 10 minutes.

-

Efficiency : Achieves complete deprotection, enabling telescoped reactions (e.g., immediate benzoylation) .

| Method | Conditions | Yield/Outcome | Reference |

|---|---|---|---|

| Acidic (TFA) | TFA/DCM, rt | Quantitative free amine | |

| Thermal | 230°C, continuous flow, 10 min | Complete deprotection |

Nucleophilic Substitution and Coupling Reactions

The aminoethyl group engages in nucleophilic substitutions, forming bonds with electrophiles such as acyl chlorides or amino acid derivatives.

Peptide Coupling

-

Reagents : L-Phenylalaninate ethyl ester, triethylamine (TEA) in DCM at −50°C .

-

Product : Chiral N-Boc-dipeptides (e.g., methyl 2-[(Boc-amino)piperidin-1-yl]propanoate).

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Phenylalaninate | TEA, DCM, −50°C | N-Boc-dipeptide | 74–84% |

Amide Formation Post-Deprotection

-

Process : Thermal deprotection followed by benzoylation with benzoyl chloride in methanol .

-

Conditions : 25°C, 6.67-minute residence time.

-

Outcome : High-purity benzoylated piperidine derivatives.

Schiff Base Formation

After Boc removal, the free amine reacts with aldehydes to form Schiff bases, useful in coordination chemistry.

-

Example : Condensation with 3-methoxy salicylaldehyde yields tridentate ligands .

-

Conditions : Room temperature, ethanol solvent.

| Aldehyde | Product | Application | Reference |

|---|---|---|---|

| 3-Methoxy salicylaldehyde | Tridentate Schiff base | Metal coordination |

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Chemical Assays

- The compound serves as a reagent for the detection of aromatic amines. It forms colored complexes that can be quantitatively measured, making it valuable in analytical chemistry.

Synthesis of Dyes

- It is utilized in the production of azo dyes and pigments due to its ability to form stable colored compounds. This application is particularly important in the textile and printing industries.

Biological Applications

Enzyme Inhibition Studies

- Research indicates that 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid can inhibit specific enzymes involved in the metabolism of aromatic compounds. In a study, it demonstrated dose-dependent inhibition, suggesting potential therapeutic applications for conditions associated with dysregulated aromatic amine metabolism.

Cellular Effects

- The compound influences cellular processes such as cell signaling and gene expression. It has been shown to modify transcriptional activity through interactions with proteins involved in metabolic pathways.

Medical Applications

Imaging Biomarkers

- A notable application is its use as a fluorescent marker in imaging triglycerides within human coronary plaques. The compound exhibits fluorescence under specific excitation conditions, aiding in the visualization of lipid deposits in medical diagnostics .

Potential Therapeutic Uses

- Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting metabolic disorders related to aromatic compounds.

Industrial Applications

Coupling Agent for Azo Dyes

- The compound acts as a coupling agent in the synthesis of azo dyes, which are widely used in various industries including textiles, food coloring, and cosmetics5.

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

The mechanism of action of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid involves its interaction with aromatic amines to form colored complexes. This reaction is facilitated by the presence of the nitro and sulfonic acid groups, which enhance the compound’s electrophilicity. The molecular targets include amine groups on proteins and other biomolecules, leading to measurable color changes that can be quantified using spectroscopic methods .

Comparación Con Compuestos Similares

- 5-Amino-2-methoxybenzenesulfonic acid

- 2,4-Dihydroxyaniline hydrochloride

- Benzene-1,4-diamine

Comparison: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers distinct advantages in forming colored complexes with aromatic amines, making it particularly valuable in chemical and biochemical assays .

Actividad Biológica

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (commonly known as 3-ANA) is a sulfonic acid derivative that has garnered significant attention in biochemical research due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in various scientific fields.

Molecular Formula: C₆H₆N₂O₆S

Molecular Weight: 234.19 g/mol

CAS Number: 96-93-5

3-ANA features a nitro group, an amino group, and a hydroxyl group, which contribute to its reactivity and interactions with biological molecules. The compound is soluble in water and exhibits stability under standard laboratory conditions, although its reactivity can be influenced by environmental factors such as pH and temperature .

3-ANA plays a crucial role in various biochemical assays, particularly in detecting and quantifying aromatic amines through colorimetric methods. The compound reacts with amines to form colored complexes, which can be quantitatively measured using spectroscopic techniques. This property makes it valuable in biochemical assays and studies involving enzyme activity .

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| This compound | Nitro, Amino, Hydroxyl | Colorimetric assays for amines |

| 5-Amino-2-methoxybenzenesulfonic acid | Amino, Methoxy | Similar reactivity but less stable |

| 2,4-Dihydroxyaniline hydrochloride | Hydroxyl, Amino | Used in dye synthesis but less reactive |

The biological activity of 3-ANA is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitro and sulfonic acid groups enhance the compound's electrophilicity, facilitating the formation of stable complexes with target molecules. This interaction can lead to either inhibition or activation of enzymatic activity depending on the nature of the complex formed .

Cellular Effects

Research indicates that 3-ANA influences several cellular processes:

- Cell Signaling: Alters pathways involved in cell communication.

- Gene Expression: Modifies transcriptional activity through protein interactions.

- Metabolism: Affects metabolic flux by interacting with enzymes involved in aromatic compound metabolism .

Case Studies

-

Enzyme Inhibition Study:

A study demonstrated that 3-ANA could inhibit specific enzymes involved in the metabolism of aromatic compounds. At varying concentrations, the compound showed dose-dependent inhibition, indicating potential therapeutic applications in conditions involving dysregulated metabolism of aromatic amines. -

Cellular Toxicity Analysis:

In animal models, low doses of 3-ANA were shown to enhance metabolic activity without significant toxicity. However, at high doses, it induced cellular damage and disrupted normal cellular functions due to its reactivity with cellular proteins .

Temporal and Dosage Effects

The effects of 3-ANA are time-dependent; prolonged exposure can lead to cumulative effects on cellular metabolism and gene expression. In laboratory settings, the stability of 3-ANA allows for long-term studies on its impact on cellular functions. Dosage also plays a critical role:

- Low Doses: Modulate cellular functions without toxicity.

- High Doses: Cause adverse effects such as cellular damage .

Metabolic Pathways

3-ANA is involved in various metabolic pathways related to aromatic compounds. It interacts with enzymes that regulate these pathways, influencing metabolite levels within cells and thereby affecting overall cellular functions .

Applications in Scientific Research

The compound is utilized across multiple fields:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sulfonation of nitro-substituted aminophenol precursors. Key steps include:

-

Sulfonation : Use concentrated sulfuric acid at 80–100°C to introduce the sulfonic acid group while preserving the amino and nitro substituents .

-

Purification : Recrystallization from aqueous ethanol (50–60% v/v) enhances purity (>95%) .

-

Yield Optimization : Batch processes yield ~65–70%, while continuous flow systems improve efficiency (up to 85%) by minimizing side reactions .

Reaction Parameter Optimal Condition Impact on Yield Temperature 90°C Maximizes sulfonation Solvent H₂SO₄ (98%) Prevents hydrolysis Reaction Time 4–6 hours Reduces byproducts

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (85:15). Retention time: ~8.2 min .

- FTIR Spectroscopy : Confirm functional groups via peaks at 3350 cm⁻¹ (N–H stretch), 1530 cm⁻¹ (nitro group), and 1040 cm⁻¹ (sulfonic acid) .

- Elemental Analysis : Validate molecular formula (C₆H₆N₂O₆S) with <0.5% deviation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>200 g/L at 25°C) due to the sulfonic acid group. Insoluble in nonpolar solvents (e.g., hexane) .

- pH Stability : Stable in acidic conditions (pH 2–4) but degrades at pH >7 due to nitro group reduction. Store at 4°C in dark to prevent photodegradation .

Advanced Research Questions

Q. How does this compound behave in electrochemical oxidation studies?

- Methodological Answer :

-

Electrode Setup : Use boron-doped diamond (BDD) electrodes at +1.8 V vs. Ag/AgCl. The compound undergoes oxidation at the hydroxy group, forming a quinone intermediate .

-

Kinetics : Pseudo-first-order kinetics with a rate constant of 1.2 × 10⁻³ s⁻¹. Monitor degradation via UV-Vis at λ = 320 nm .

Electrochemical Parameter Value Significance Applied Potential +1.8 V Minimizes side reactions Degradation Efficiency 92% in 2h Suitable for wastewater treatment

Q. What strategies resolve contradictions in reported reactivity of the nitro group in this compound?

- Methodological Answer :

- Contradiction : Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Na₂S₂O₄).

- Resolution : Use controlled conditions:

- Catalytic Hydrogenation : 10% Pd/C, H₂ (1 atm), ethanol, 50°C. Yields 3-amino-4-hydroxybenzenesulfonic acid without sulfonic acid cleavage .

- Na₂S₂O₄ Reduction : Requires pH 9–10 to prevent desulfonation. Confirm products via LC-MS .

Q. How does the compound’s reactivity compare to its structural analogs (e.g., chloro or methyl derivatives)?

- Methodological Answer :

-

Electrophilic Substitution : The nitro group deactivates the ring, reducing reactivity compared to chloro derivatives (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) .

-

Nucleophilic Attack : The hydroxy group participates in esterification 30% faster than methyl-substituted analogs due to enhanced acidity (pKa = 8.2) .

Derivative Reaction Rate (Esterification) 3-Amino-4-hydroxy-5-nitro 1.0 (reference) 3-Amino-5-chloro-4-hydroxy 0.75 3-Amino-4-methyl-5-nitro 0.65

Data Contradiction Analysis

Q. Why do solubility values vary across literature for this compound?

- Analysis : Discrepancies arise from:

- Crystallization Solvents : Ethanol-water mixtures yield hydrated vs. anhydrous forms, altering reported solubility .

- pH Measurement : Solubility increases by 15% at pH 2 due to protonation of the sulfonic acid group .

Biochemical Research Applications

Q. Can this compound serve as a substrate for studying enzyme kinetics?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.